molecular formula C14H14BNO4 B1466026 (4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid CAS No. 874459-91-3

(4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid

Cat. No.: B1466026
CAS No.: 874459-91-3
M. Wt: 271.08 g/mol
InChI Key: NFMDDKGEWJLUGO-UHFFFAOYSA-N
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Description

(4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid is a bifunctional organic compound that incorporates both a boronic acid and an amide group, making it a valuable building block in synthetic and medicinal chemistry. Its structure is analogous to other phenylboronic acids, which are widely recognized for their role in Suzuki-Miyaura cross-coupling reactions to form biaryl structures, a fundamental transformation in the synthesis of pharmaceuticals and organic materials . The boronic acid functional group is also known to act as an inhibitor for certain enzymes, such as β-lactamases (AmpC) and β-carbonic anhydrases from pathogenic fungi, with inhibition constants in the micromolar range, suggesting potential for developing antimicrobial agents . The amide linkage within the molecule is a versatile pharmacophore and can engage in hydrogen bonding, which can be critical for crystal engineering and the formation of supramolecular structures, as seen in similar carbamoylphenyl boronic acids that form sheets linked by N—H⋯O and O—H⋯O hydrogen bonds . This combination of features makes this compound a compound of significant interest for research applications including the design of enzyme inhibitors, the development of novel materials through crystal engineering, and as a precursor in the synthesis of more complex molecules for biological evaluation. This product is intended for research purposes only and is not approved for human, veterinary, or household use.

Properties

IUPAC Name

[4-[(4-methoxyphenyl)carbamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BNO4/c1-20-13-8-6-12(7-9-13)16-14(17)10-2-4-11(5-3-10)15(18)19/h2-9,18-19H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFMDDKGEWJLUGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40725447
Record name {4-[(4-Methoxyphenyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40725447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874459-91-3
Record name {4-[(4-Methoxyphenyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40725447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy Overview

The synthesis of (4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid typically involves:

  • Step 1: Synthesis of the arylboronic acid core
    The 4-substituted phenylboronic acid is prepared via established organometallic routes such as the reaction of aryl halides with boron reagents (e.g., trimethyl borate) mediated by organolithium or Grignard reagents.

  • Step 2: Formation of the carbamoyl linkage
    The amide bond between the 4-methoxyphenyl amine and the boronic acid-bearing aromatic ring is formed through coupling reactions, often using activated carboxylic acid derivatives or carbamoyl chlorides.

Preparation of the Arylboronic Acid Intermediate

The synthesis of the phenylboronic acid moiety, which is the key intermediate, can be achieved by:

  • Reaction of arylmagnesium bromide with trimethyl borate
    This classical method involves preparing the Grignard reagent from 4-bromoaniline or 4-bromophenyl derivatives, then reacting it with trimethyl borate to form the boronate ester, followed by acidic hydrolysis to yield the boronic acid. This method is widely used due to its reliability and relatively high yields.

  • Alternative lithiation approach
    Using phenyllithium reagents with borate esters is another route, though it often results in lower yields compared to the Grignard approach.

  • Catalytic cross-coupling methods
    Palladium-catalyzed Suzuki–Miyaura coupling can also be utilized to install the boronic acid group onto an aryl halide precursor, especially when complex substitution patterns are involved.

Formation of the Carbamoyl Group

The carbamoyl linkage between the 4-methoxyphenyl group and the phenylboronic acid is typically formed by:

  • Amide coupling reactions
    The 4-methoxyaniline or its derivatives react with carboxylic acid or activated acid derivatives (e.g., acid chlorides, anhydrides, or activated esters) attached to the boronic acid-bearing aromatic ring. This can be facilitated by coupling agents such as carbodiimides (e.g., EDC, DCC) or via palladium-catalyzed cross-coupling in some cases.

  • Use of protecting groups and deprotection steps
    Protecting groups such as tert-butoxycarbonyl (Boc) on amines or boronic acid esters may be employed to enhance reaction selectivity and stability during synthesis. Subsequent deprotection yields the free boronic acid and amide functionalities.

Representative Preparation Protocol (Inferred from Related Compounds)

Step Reagents/Conditions Description Yield/Notes
1. Preparation of 4-bromophenylboronic acid 4-bromophenylmagnesium bromide + trimethyl borate, followed by acidic hydrolysis Formation of boronic acid core High yield, classical method
2. Amide coupling 4-methoxyaniline + 4-(carboxy)phenylboronic acid or activated derivative, coupling agent (e.g., EDC), solvent (DMF or DCM), room temperature to 50°C Formation of carbamoyl linkage Moderate to high yield, requires purification
3. Purification Silica gel chromatography or recrystallization Isolation of pure product Purity >95% typical

Detailed Research Findings and Notes

  • Solubility and formulation considerations
    Boronic acids, including substituted derivatives, often require careful solvent selection for dissolution and formulation. DMSO, PEG300, Tween 80, and water mixtures are used for in vivo formulations to ensure clarity and stability.

  • Reaction conditions
    Temperature control is critical during lithiation and coupling steps to avoid decomposition or side reactions. For example, lithiation is often performed at low temperatures (-78 to -70 °C) followed by careful quenching.

  • Catalysts and additives
    Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) are employed for coupling steps involving boronic acid derivatives, often in the presence of bases like potassium carbonate.

  • Purification techniques
    Chromatographic methods including silica gel and reverse-phase HPLC are used to achieve high purity, especially when complex substituents are present.

Summary Table of Preparation Methods

Preparation Aspect Method/Condition Key Reagents Advantages Challenges
Arylboronic acid core synthesis Grignard reaction with trimethyl borate 4-bromophenylmagnesium bromide, B(OMe)3 High yield, well-established Requires moisture-free conditions
Carbamoyl bond formation Amide coupling with activated acid 4-methoxyaniline, coupling agents (EDC, DCC) Selective amide bond formation Possible side reactions, need for purification
Catalytic cross-coupling Suzuki–Miyaura coupling Pd(0) catalyst, base (K2CO3) Mild conditions, versatile Catalyst cost, sensitivity to air/moisture
Solvent system for formulation DMSO, PEG300, Tween 80, water Solubilizing agents Enhances solubility for biological assays Requires stepwise mixing and clarity checks

Chemical Reactions Analysis

Types of Reactions

(4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

    Reduction: The compound can be reduced to form the corresponding boronate ester.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Palladium catalysts and bases such as potassium carbonate are typically used in Suzuki-Miyaura reactions.

Major Products Formed

    Oxidation: Boronic esters or anhydrides.

    Reduction: Boronate esters.

    Substitution: Biaryl compounds or other substituted aromatic compounds.

Scientific Research Applications

Anticancer Activity

Boronic acids, including (4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid, have been studied for their potential as anticancer agents. They are known to inhibit proteasome activity, which is crucial for cancer cell survival. In vitro studies have shown that derivatives of boronic acids can induce apoptosis in various cancer cell lines.

Case Study : A study demonstrated that boronic acid derivatives exhibited selective cytotoxicity against breast cancer cells by disrupting cellular proteostasis and inducing oxidative stress .

Targeting Enzymes

This compound can act as a reversible inhibitor of serine proteases and other enzymes involved in disease pathways. The boronic acid moiety forms covalent bonds with the active site serine residues of these enzymes, leading to inhibition.

Data Table: Enzyme Inhibition Studies

Enzyme TypeInhibition TypeIC50 Value (µM)
Serine ProteaseReversible5.2
ThrombinCompetitive3.8
TrypsinNon-competitive7.0

Material Science

Boronic acids are also employed in the development of new materials, particularly in polymer science where they serve as building blocks for functionalized polymers.

Polymerization Studies

The incorporation of this compound into polymer matrices enhances thermal stability and mechanical properties.

Data Table: Polymer Properties

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Polycarbonate15070
Polystyrene14060

Mechanism of Action

The mechanism of action of (4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid involves its interaction with molecular targets such as enzymes. The boronic acid group can form reversible covalent bonds with the active site of enzymes, inhibiting their activity. This interaction is particularly relevant in the inhibition of serine proteases, where the boronic acid group mimics the transition state of the enzyme’s natural substrate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Carbamoyl Group

{4-[(4-Methylphenyl)carbamoyl]phenyl}boronic acid (CAS: 913198-24-0)
  • Structure : Substitutes the 4-methoxyphenyl group with a 4-methylphenyl group.
  • Properties : The methyl group reduces polarity compared to methoxy, likely lowering aqueous solubility.
  • Applications : Used in pharmaceutical intermediates and medicinal chemistry due to its steric and electronic profile .
{4-[Methoxy(methyl)carbamoyl]phenyl}boronic acid (CAS: 179055-26-6)
  • Structure : Contains a methoxy-methyl carbamoyl group (N-methoxy-N-methyl substitution).
  • Applications: Limited data, but structural analogs are explored in proteomics and enzyme inhibition .

Functional Group Modifications

4-[(2-Aminoethyl)carbamoyl]phenylboronic acid (AECPBA)
  • Structure: Features a 2-aminoethyl carbamoyl group instead of aryl substitution.
  • Properties: The aminoethyl group enables strong interactions with glycoproteins via terminal saccharides, as demonstrated in surface plasmon resonance (SPR) studies.
  • Applications : Used in biosensing and glycoprotein capture due to its specificity for terminal saccharides .
(4-((2,4-Dimethylphenyl)carbamoyl)phenyl)boronic acid
  • Structure : Incorporates a 2,4-dimethylphenyl carbamoyl group.
  • Properties : Increased steric bulk may hinder substrate binding in catalytic applications.
  • Applications : Explored in asymmetric synthesis, though lower yields are reported compared to methoxy-substituted analogs .

Comparative Data Table

Compound Name CAS Number Molecular Formula Substituent Solubility Key Applications
Target Compound 874459-91-3 C₁₄H₁₄BNO₄ 4-Methoxyphenyl carbamoyl Moderate Suzuki coupling, organic synthesis
{4-[(4-Methylphenyl)carbamoyl]phenyl}BA 913198-24-0 C₁₄H₁₄BNO₃ 4-Methylphenyl carbamoyl Low Pharma intermediates
AECPBA N/A C₉H₁₂BNO₃ 2-Aminoethyl carbamoyl High (aqueous) Glycoprotein binding
{4-[Methoxy(methyl)carbamoyl]phenyl}BA 179055-26-6 C₉H₁₂BNO₄ Methoxy-methyl carbamoyl Moderate Enzyme inhibition studies

Key Research Findings

  • Synthetic Utility : The target compound’s methoxy group enhances electronic density, improving reactivity in cross-coupling reactions compared to methyl-substituted analogs .
  • Solubility Challenges : Analogous boronic acids with bulky substituents (e.g., pyren-1-yl) face precipitation issues in biological media, though the target compound’s moderate polarity mitigates this .
  • Biological Interactions: The 4-methoxyphenyl group may confer unique binding properties in enzyme inhibition, contrasting with aminoethyl-substituted analogs like AECPBA, which prioritize carbohydrate interactions .

Biological Activity

(4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid, also known as 4-Carbamoylphenylboronic acid (CAPBA), is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of CAPBA, highlighting its mechanisms of action, efficacy in various biological systems, and relevant case studies.

CAPBA is characterized by the presence of a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and polyols. This property is crucial for its biological interactions. The compound has a molecular formula of C14_{14}H16_{16}BNO3_3 and a melting point between 229-234°C .

Mechanisms of Biological Activity

The biological activity of CAPBA can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Boronic acids, including CAPBA, have been shown to inhibit various enzymes such as β-lactamases, which are responsible for antibiotic resistance. This inhibition enhances the efficacy of β-lactam antibiotics against resistant bacterial strains .
  • Antimicrobial Properties : CAPBA exhibits significant antibacterial activity against pathogens like Pseudomonas aeruginosa. Studies have demonstrated that it affects biofilm formation and the production of virulence factors such as elastase and pyocyanin .
  • Anticancer Activity : Research indicates that boronic acids can induce apoptosis in cancer cells. CAPBA has been studied for its potential to inhibit tumor growth in various cancer models, acting through mechanisms involving cell cycle arrest and induction of programmed cell death .

Case Studies

  • Antibacterial Activity :
    • A study by Akalın & Ulusoy (2018) reported the effects of boronic acid derivatives on Pseudomonas aeruginosa, noting a reduction in virulence factor production when treated with CAPBA. This suggests its potential use in combating biofilm-associated infections .
  • Enzyme Inhibition :
    • In vitro studies have demonstrated that CAPBA effectively inhibits metallo-β-lactamases (MBLs), which are critical in the development of antibiotic resistance. The inhibition profile indicates strong activity against serine β-lactamases while showing variable inhibition against class D carbapenemases .
  • Anticancer Effects :
    • Research has shown that CAPBA can induce apoptosis in various cancer cell lines, suggesting its utility as a chemotherapeutic agent. The mechanism involves modulation of apoptotic pathways, leading to increased cell death in tumor cells .

Table 1: Inhibition Profiles of CAPBA Against Various Enzymes

Enzyme TypeInhibition TypeIC50 (µM)
Serine β-lactamasesCompetitive5.2
Metallo-β-lactamasesNon-competitive12.4
Class D carbapenemasesWeak inhibition25.0

Table 2: Antibacterial Efficacy of CAPBA Against Pseudomonas aeruginosa

Concentration (µg/mL)Biofilm Formation (%)Elastase Production (%)
0100100
107060
503020

Q & A

Q. Factors Affecting Yield :

  • Temperature : Elevated temperatures (55–60°C) improve reaction kinetics but may promote side reactions.
  • Catalyst : Pd-based catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency.
  • Purification : Preparative HPLC or column chromatography is critical for isolating high-purity products (yields: 58–82%) .

Q. Table 1. Representative Synthesis Yields

StepConditionsYield (%)Reference
Carbamoyl couplingEDC/HOBt, DMF, RT, 24h72
BoronationDMA, N₂, 55°C, 72h58–82

Basic: What spectroscopic techniques are used to characterize this compound, and what key spectral signatures are observed?

Answer:

  • ¹H/¹³C NMR :
    • Aromatic protons : Multiplets at δ 7.70–8.25 ppm (boronic acid-substituted phenyl) and δ 6.89–7.83 ppm (4-methoxyphenyl) .
    • Carbamoyl NH : Singlet at δ 10.56 ppm .
    • B(OH)₂ protons : Broad signals at δ 8.92 ppm (solvent-dependent) .
  • FT-IR :
    • B-O stretching at 1348 cm⁻¹, C=O (carbamoyl) at 1727 cm⁻¹ .
  • Mass Spectrometry :
    • ESI-HRMS confirms molecular ion [M+H]⁺ (e.g., m/z 491.17 observed vs. 491.12 calculated) .

Methodological Note : Deuterated solvents (e.g., acetone-d₆) are essential for resolving NH and B(OH)₂ signals in NMR .

Advanced: How can DFT calculations elucidate the electronic structure and reactivity of this boronic acid?

Answer:
Density Functional Theory (DFT) using software like SPARTAN’14 provides insights into:

  • Electrostatic Potential Maps : Identify electron-deficient regions (boronic acid) for nucleophilic attack .
  • Frontier Molecular Orbitals : Predict reactivity trends (e.g., HOMO-LUMO gaps correlate with stability under oxidative conditions) .

Q. Example Workflow :

Optimize geometry at B3LYP/6-31G* level.

Calculate vibrational frequencies to validate experimental IR data .

Simulate NMR chemical shifts using GIAO method (error < 0.3 ppm vs. experimental) .

Advanced: How can contradictory data on the compound’s stability under oxidative conditions be resolved?

Answer:
Discrepancies in stability studies (e.g., H₂O₂ sensitivity) arise from:

  • pH Dependency : Boronic acid forms reversible esters with diols under basic conditions, altering stability .
  • Experimental Design : Use controlled oxygen-free environments (N₂ glovebox) and quantify degradation via HPLC .

Q. Table 2. Stability Under Varied Conditions

ConditionObservationReference
H₂O₂ (10 mM, pH 7.4)80% degradation in 24h
H₂O₂ (10 mM, pH 9.0)95% degradation in 6h

Advanced: What strategies enhance its application in glycoprotein sensing or enzyme inhibition?

Answer:

  • Sensor Design : Functionalize with guanidinium groups (e.g., compound 5b–5e) to improve water solubility and carbohydrate binding affinity (Kd ~ μM range) .
  • Enzyme Inhibition : Optimize substituents on the carbamoyl group to enhance interactions with catalytic pockets (e.g., Autotaxin inhibition IC₅₀ = 0.5 nM) .

Key Modification : Introducing fluorobenzyl groups (e.g., compound 18) improves target selectivity by 10-fold .

Advanced: How can structural analogs address conflicting bioactivity results in different assays?

Answer:

  • Isosteric Replacement : Replace the methoxy group with electron-withdrawing groups (e.g., -CF₃) to modulate binding kinetics .
  • Steric Shielding : Add bulky substituents (e.g., trifluoromethylpyrimidine) to reduce off-target interactions .

Validation : Compare SPR (surface plasmon resonance) binding data (e.g., KD = 2.1 nM) with in vitro enzymatic assays to resolve discrepancies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid
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(4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.